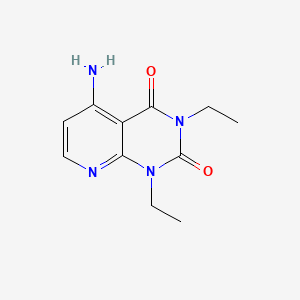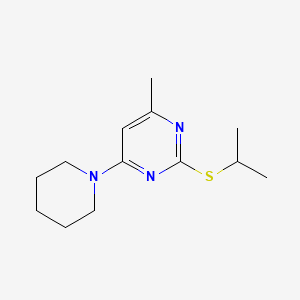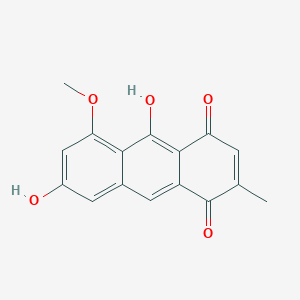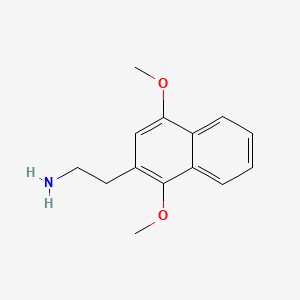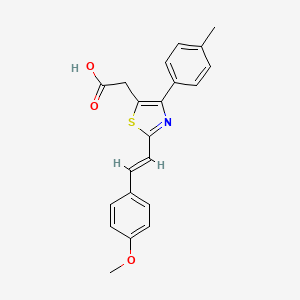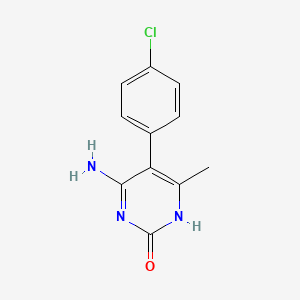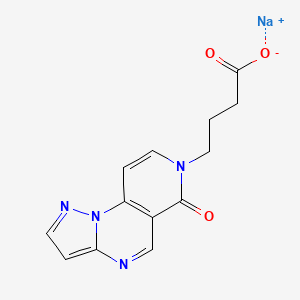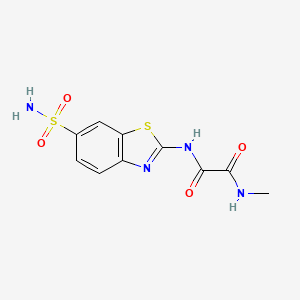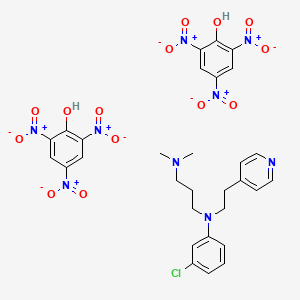
2,5-Bis(chloromethyl)-1-butylpyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(chloromethyl)-1-butylpyrrolidine hydrochloride is a synthetic organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of two chloromethyl groups attached to the pyrrolidine ring, along with a butyl substituent. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(chloromethyl)-1-butylpyrrolidine hydrochloride typically involves the chloromethylation of 1-butylpyrrolidine. This can be achieved through the reaction of 1-butylpyrrolidine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloromethyl groups in the compound make it susceptible to nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
2,5-Bis(chloromethyl)-1-butylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block for various chemical transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(chloromethyl)-1-butylpyrrolidine hydrochloride involves its interaction with nucleophiles due to the presence of chloromethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound can also act as an alkylating agent, modifying biological molecules such as proteins and nucleic acids.
Molecular Targets and Pathways:
Proteins: Alkylation of amino acid residues, affecting protein function.
Nucleic Acids: Modification of DNA or RNA, potentially leading to changes in gene expression.
Comparación Con Compuestos Similares
2,5-Bis(chloromethyl)-1,4-dimethoxybenzene: Similar in structure but with methoxy groups instead of a pyrrolidine ring.
2,5-Bis(chloromethyl)-1,4-bis(octyloxy)benzene: Contains octyloxy groups, used in polymer synthesis.
2,5-Bis(chloromethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene: Features methoxy and ethylhexyloxy groups, used in material science.
Uniqueness: 2,5-Bis(chloromethyl)-1-butylpyrrolidine hydrochloride is unique due to its pyrrolidine ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of nitrogen-containing compounds and in applications requiring specific reactivity profiles.
Propiedades
Número CAS |
102367-11-3 |
|---|---|
Fórmula molecular |
C10H20Cl3N |
Peso molecular |
260.6 g/mol |
Nombre IUPAC |
1-butyl-2,5-bis(chloromethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H19Cl2N.ClH/c1-2-3-6-13-9(7-11)4-5-10(13)8-12;/h9-10H,2-8H2,1H3;1H |
Clave InChI |
INDPEWVBGZJOOB-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(CCC1CCl)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


